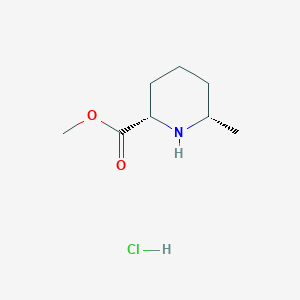

Methyl (2S,6S)-6-methylpiperidine-2-carboxylate;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

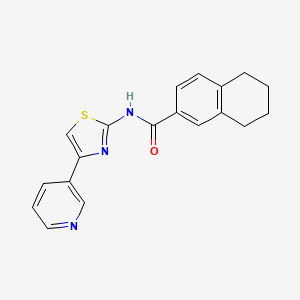

Methyl (2S,6S)-6-methylpiperidine-2-carboxylate;hydrochloride, also known as S-Methyl-PMX205 or S-Methyl-PMX205 HCl, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.

Aplicaciones Científicas De Investigación

Analgesia and Pain Management

Methyl (2S,6S)-6-methylpiperidine-2-carboxylate hydrochloride, also known as (R,S)-ketamine , has been extensively studied for its analgesic properties. While its primary mechanism of action involves antagonism of N-methyl-d-aspartate (NMDA) receptors, recent evidence suggests additional pathways contribute to its antidepressant and analgesic effects . Ketamine’s metabolites, particularly (2R,6R)-hydroxynorketamine, may play a significant role in its clinical activity . Researchers continue to explore ketamine’s role in nociplastic pain, which involves altered pain processing.

Depression Treatment

Beyond its analgesic effects, ketamine has gained attention as a rapid-acting antidepressant. It modulates glutamatergic neurotransmission, leading to increased synaptic plasticity and potential mood improvement. Clinical trials have shown promising results, especially in treatment-resistant depression .

Neuroprotection and Neurotoxicity

Studies have investigated ketamine’s neurotoxicity, particularly in animal models. However, the translatability of these findings to humans remains unclear. Researchers are actively exploring the balance between ketamine’s potential neurotoxic effects and its clinical benefits .

Neuropathic Pain

Ketamine has been explored for neuropathic pain management. Its multimodal effects on various receptors, including opioid receptors, contribute to its efficacy. Subanesthetic doses have been recommended for specific chronic pain conditions .

Anesthetic Applications

Historically, ketamine was developed as an anesthetic agent. Its noncompetitive inhibition of NMDA receptors produces anesthesia. While ketamine’s use as a sole anesthetic has diminished, it still plays a role in certain surgical contexts .

Nicotinic Acetylcholine Receptors (nAChRs) Modulation

Recent research has investigated the impact of ketamine metabolites on α7 and α3β4 nAChRs. These receptors play essential roles in neuronal function, and understanding their modulation by ketamine compounds could have implications for pain and cognition .

Propiedades

IUPAC Name |

methyl (2S,6S)-6-methylpiperidine-2-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-6-4-3-5-7(9-6)8(10)11-2;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJAYUVDCMWUIAD-LEUCUCNGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1)C(=O)OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC[C@H](N1)C(=O)OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (2S,6S)-6-methylpiperidine-2-carboxylate;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2623947.png)

![1-(2,4-dichlorobenzyl)-3-[5-(ethylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2(1H)-pyridinone](/img/structure/B2623952.png)

![(E)-2-(4-chlorophenyl)-N-[3-(1,1-dioxo-1,4-thiazinan-4-yl)-4-fluorophenyl]ethenesulfonamide](/img/structure/B2623954.png)

![1-(2-Chlorophenyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2623955.png)

![5-((2-methoxyethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2623963.png)